molecular formula C19H23FN2O2 B5681539 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine

1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B5681539
M. Wt: 330.4 g/mol
InChI Key: ZPYWLQGFEDFNRF-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group and a 4-fluorophenyl group. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 1-(3,4-dimethoxyphenyl)methylpiperazine with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, leading to the formation of various substituted derivatives. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine can be compared with other piperazine derivatives, such as:

  • 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-methylphenyl)piperazine
  • 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine
  • 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine

These compounds share a similar core structure but differ in the substituents on the aromatic rings.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-23-18-8-3-15(13-19(18)24-2)14-21-9-11-22(12-10-21)17-6-4-16(20)5-7-17/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYWLQGFEDFNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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